5-Hydroxy-7-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thienopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of hydroxyl and methoxy groups on the phenyl rings.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Phenyl Substituted Compounds: Compounds with hydroxyl and methoxy groups on phenyl rings.
Uniqueness
The uniqueness of 7-(3-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H17NO5S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H17NO5S/c1-27-14-7-5-11(6-8-14)17-18-19(28-20(17)21(25)26)15(10-16(24)22-18)12-3-2-4-13(23)9-12/h2-9,15,23H,10H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
ASKIHWFTVVEKBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2NC(=O)CC3C4=CC(=CC=C4)O)C(=O)O |
Origin of Product |
United States |
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